2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
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Overview
Description
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings through a series of chemical reactions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The pyrazole ring can be synthesized by the reaction of hydrazines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes or interact with DNA to exert its biological effects . The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-phenol-1H-pyrazole: Known for its antifungal properties.
4-halogeno-3-phenol-1H-pyrazole: Exhibits broad-spectrum antifungal activity.
2-(1-phenol-1H-pyrazol-5-yl)phenol: Also known for its antifungal properties.
Uniqueness
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer a combination of properties from both types of heterocycles.
Properties
IUPAC Name |
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-14(10-15(3-1)16-8-9-18-20-16)12-4-6-13(7-5-12)17-21-19-11-22-17/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXCMTNRURKGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)C4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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